CALCIUM ASCORBATE

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

Synthetic Routes and Reaction Conditions

Calcium ascorbate can be synthesized by reacting ascorbic acid with calcium carbonate. The ascorbic acid is first dissolved in water, and then calcium carbonate is added in a molar ratio of 2:1. The reaction is carried out at a temperature of 60-80°C for 20-25 minutes, followed by crystallization at 40-60°C to form this compound crystals . Another method involves adding ascorbic acid to warm water, followed by the addition of calcium carbonate. The reaction mixture is then balanced, filtered, concentrated, crystallized, and washed with alcohol to obtain pure this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and concentration of reactants, to ensure high yield and purity. The final product is typically dried and packaged for use as a dietary supplement or food additive .

化学反应分析

Types of Reactions

Calcium ascorbate undergoes various chemical reactions, including oxidation, reduction, and substitution. As an antioxidant, it effectively scavenges reactive oxygen species and reduces Fe(III) to Fe(II), facilitating iron uptake in cells . It also serves as a cofactor for a large family of dioxygenases, which control transcription, formation of extracellular matrix, and epigenetic processes .

Common Reagents and Conditions

Common reagents used in reactions involving this compound include oxidizing agents like iodine and reducing agents like sodium borohydride. The reactions are typically carried out under mild conditions to preserve the integrity of the ascorbate molecule .

Major Products

The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, oxidation of this compound can produce dehydroascorbic acid, while reduction can regenerate ascorbic acid from its oxidized form .

科学研究应用

Nutritional Applications

Food and Beverage Industry

Calcium ascorbate serves multiple roles in food preservation and enhancement:

- Antioxidant Properties : It effectively prevents oxidation in processed foods, thereby extending shelf life and maintaining quality. This is particularly beneficial in meat and seafood processing, where it helps preserve color and flavor while inhibiting microbial growth .

- Nutritional Fortification : As an approved food additive (E 302), this compound is added to beverages, fruit juices, and canned foods to enhance their vitamin C content without the acidity associated with ascorbic acid .

- pH Adjustment : Its buffering capacity allows manufacturers to adjust pH levels in food products, ensuring stability and optimal quality .

Pharmaceutical Applications

This compound is increasingly used in medical settings for its therapeutic properties:

- Intravenous Vitamin C Therapy : It is utilized in high-dose intravenous therapy for conditions such as cancer and chronic diseases due to its enhanced bioavailability compared to traditional ascorbic acid . Studies indicate that this compound can significantly improve vitamin C retention in leukocytes, enhancing immune function .

- Wound Healing : The compound's antioxidant properties support tissue repair and collagen synthesis, making it valuable in formulations aimed at promoting wound healing .

Agricultural Applications

This compound finds utility in agriculture through:

- Animal Feed : It is added to poultry and livestock feed to enhance nutritional value and support growth. Its antioxidant properties help mitigate oxidative stress in animals .

- Aquaculture : In fish farming, this compound is included in feed to improve immune function and overall health of farmed fish .

Case Studies

Several studies highlight the effectiveness of this compound across different applications:

- A randomized controlled trial demonstrated that a novel surface-engineered liposomal formulation of this compound significantly enhanced oral bioavailability compared to unformulated counterparts. This study showcased a more than seven-fold increase in bioavailability, suggesting potential for improved therapeutic outcomes in supplementation .

- Research comparing the effects of this compound versus ascorbic acid indicated that this compound may promote better immune responses due to higher retention rates in leukocytes over time. Participants supplementing with this compound showed reduced cold-like symptoms compared to those using standard ascorbic acid .

Comparative Effectiveness

A comparative analysis of this compound and standard ascorbic acid revealed distinct pharmacokinetic profiles:

| Parameter | This compound | Ascorbic Acid |

|---|---|---|

| C max (ng/ml) | 91.0 | 74.8 |

| AUC (area under curve) | 1.5-fold higher | - |

| T max (hours) | Similar | Similar |

These findings indicate that while both forms exhibit similar antioxidant activities, this compound provides enhanced absorption and retention within the body .

作用机制

Calcium ascorbate exerts its effects primarily through its antioxidant properties. It donates electrons to neutralize reactive oxygen species, thereby protecting cells from oxidative damage. It also acts as a cofactor for enzymes involved in collagen synthesis, iron metabolism, and epigenetic regulation . The molecular targets include various dioxygenases and iron-containing proteins, which are essential for maintaining cellular functions and overall health .

相似化合物的比较

Calcium ascorbate is similar to other mineral ascorbates, such as sodium ascorbate and potassium ascorbate. it is unique in that it provides both vitamin C and calcium, making it beneficial for individuals who need to increase their calcium intake . Sodium ascorbate, on the other hand, is preferred for individuals who need to limit their sodium intake . Other similar compounds include magnesium ascorbate and zinc ascorbate, which offer additional mineral benefits along with vitamin C .

Conclusion

This compound, or this compound, is a versatile compound with significant applications in health, industry, and scientific research. Its unique combination of vitamin C and calcium makes it a valuable dietary supplement and food additive, while its antioxidant properties and role as a cofactor for essential enzymes highlight its importance in maintaining overall health.

属性

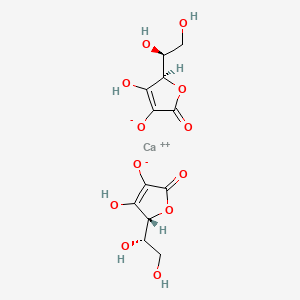

CAS 编号 |

5743-27-1 |

|---|---|

分子式 |

C6H8CaO6 |

分子量 |

216.20 g/mol |

IUPAC 名称 |

calcium;(2R)-2-[(1S)-1,2-dihydroxyethyl]-4-hydroxy-5-oxo-2H-furan-3-olate;dihydrate |

InChI |

InChI=1S/C6H8O6.Ca/c7-1-2(8)5-3(9)4(10)6(11)12-5;/h2,5,7-10H,1H2;/t2-,5+;/m0./s1 |

InChI 键 |

DYUQIXOTDWLZOA-RXSVEWSESA-N |

SMILES |

C(C(C1C(=C(C(=O)O1)[O-])O)O)O.C(C(C1C(=C(C(=O)O1)[O-])O)O)O.[Ca+2] |

手性 SMILES |

C([C@@H]([C@@H]1C(=C(C(=O)O1)O)O)O)O.[Ca] |

规范 SMILES |

C(C(C1C(=C(C(=O)O1)O)O)O)O.[Ca] |

颜色/形态 |

White crystalline powder |

Key on ui other cas no. |

5743-27-1 |

物理描述 |

White odorless solid; Soluble in water; [HSDB] White odorless powder; Partially soluble in water; [MSDSonline] |

保质期 |

AQ SOLN ... OXIDIZE QUICKLY. AFTER PROLONGED STORAGE CALCIUM OXALATE MAY PRECIPITATE. |

溶解度 |

INSOL IN ETHER Freely sol in H2O; practically insol in methanol, ethanol |

同义词 |

calcium ascorbate Ester C |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。